3'-メトキシダイゼイン

概要

説明

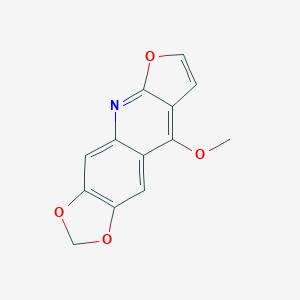

3’-Methoxydaidzein is a member of the class of 7-hydroxyisoflavones that is 7,4’-dihydroxyisoflavone substituted by a methoxy group at position 3’. It is isolated from the heart woods of Maackia amurensis subsp buergeri and Dalbergia louveli and exhibits antiplasmodial activity . It has a role as a metabolite and an antiplasmodial drug .

Molecular Structure Analysis

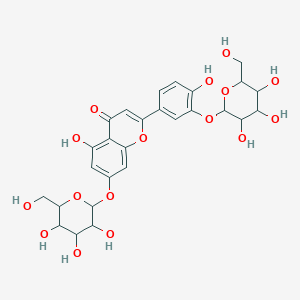

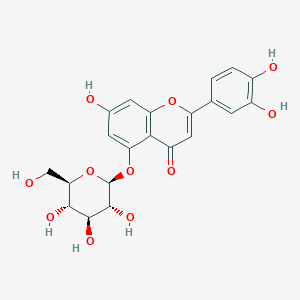

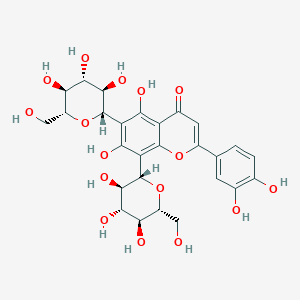

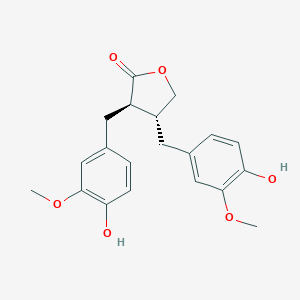

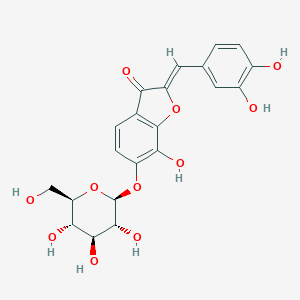

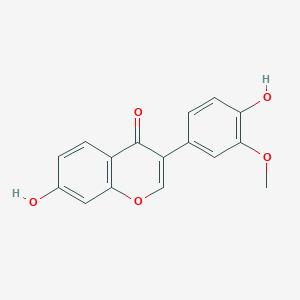

The molecular formula of 3’-Methoxydaidzein is C16H12O5 . Its IUPAC name is 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one . The molecular weight is 284.26 g/mol .

Chemical Reactions Analysis

3’-Methoxydaidzein could be further metabolized into phase II conjugates . More detailed information about its chemical reactions is not available in the retrieved data.

Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Methoxydaidzein include a molecular weight of 284.26 g/mol . It has a XLogP3-AA value of 2.4 and a hydrogen bond donor count of 2 .

科学的研究の応用

鎮痛作用

3'-メトキシダイゼインは、電位依存性ナトリウムチャネル(VGSCs)を阻害することで鎮痛作用を示すことが報告されています。 この作用は、マウスにおける化学的および熱誘発の急性疼痛、または慢性狭窄損傷誘発の疼痛過敏を軽減するのに役立ちます .

エストロゲン効果

ダイズイソフラボンであるプエラリア・ロバタの代謝産物として、3'-メトキシダイゼインはエストロゲン効果を示すことが示されています。 動物実験では、エストロゲン受容体のアゴニストとして作用し、ホルモン関連研究における潜在的な用途を示唆しています .

抗炎症および抗増殖効果

作用機序

Target of Action

3’-Methoxydaidzein, a natural isoflavone compound, primarily targets voltage-gated sodium channels (VGSCs) . These channels play crucial roles in the excitability of pain-sensing neurons . Specifically, 3’-Methoxydaidzein inhibits subtypes NaV1.7, NaV1.8, and NaV1.3 .

Mode of Action

3’-Methoxydaidzein interacts with its targets, the VGSCs, by blocking these channels . This blocking action results in the attenuation of chemicals and heat-induced acute pain or chronic constriction injury (CCI) induced pain hypersensitivity .

Biochemical Pathways

The primary biochemical pathway affected by 3’-Methoxydaidzein is the sodium ion transport pathway . By inhibiting VGSCs, it disrupts the normal flow of sodium ions, which is essential for the propagation of action potentials in neurons . This disruption leads to a decrease in pain sensation .

Pharmacokinetics

It’s known that 3’-methoxydaidzein can be obtained from natural sources such as soybeans or through chemical synthesis . Its solubility properties indicate that it is soluble in alcohol, ketones, and ethers, and slightly soluble in water , which may influence its bioavailability.

Result of Action

The primary molecular effect of 3’-Methoxydaidzein’s action is the inhibition of VGSCs . On a cellular level, this leads to a decrease in pain sensation . Additionally, 3’-Methoxydaidzein has been shown to have antioxidant activity and antiplatelet aggregation activity . It also has potential anti-cancer effects, as some studies have shown that it can inhibit certain cancer cells .

Action Environment

The action, efficacy, and stability of 3’-Methoxydaidzein can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action might be influenced by the chemical environment . .

Safety and Hazards

生化学分析

Biochemical Properties

3’-Methoxydaidzein plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit voltage-gated sodium channels, specifically the subtypes NaV1.7, NaV1.8, and NaV1.3, with IC50 values of 181 nM, 397 nM, and 505 nM, respectively . This inhibition is significant as it contributes to the compound’s analgesic properties. Additionally, 3’-Methoxydaidzein has been shown to interact with estrogen receptors, mimicking estrogen’s effects and potentially regulating estrogen-related pathways .

Cellular Effects

3’-Methoxydaidzein influences various cellular processes and functions. It has been observed to exert analgesic effects by blocking voltage-gated sodium channels, thereby reducing pain sensitivity . Furthermore, it can modulate cell signaling pathways, including those related to estrogen signaling, which can impact gene expression and cellular metabolism . Studies have also indicated that 3’-Methoxydaidzein may have anticancer properties by inhibiting the proliferation of certain cancer cells .

Molecular Mechanism

At the molecular level, 3’-Methoxydaidzein exerts its effects primarily through the inhibition of voltage-gated sodium channels. By binding to these channels, it prevents the influx of sodium ions, which is essential for the generation and propagation of action potentials in neurons . This mechanism underlies its analgesic properties. Additionally, 3’-Methoxydaidzein’s interaction with estrogen receptors suggests it may influence gene expression and cellular responses through estrogen-mediated pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Methoxydaidzein have been studied over various time frames. It has been found to maintain its stability and efficacy over extended periods when stored appropriately . Long-term studies have shown that 3’-Methoxydaidzein continues to exhibit analgesic effects without inducing tolerance or addiction

Dosage Effects in Animal Models

The effects of 3’-Methoxydaidzein vary with different dosages in animal models. At lower doses, it effectively reduces pain sensitivity without significant adverse effects . Higher doses may lead to toxicity and adverse reactions, highlighting the importance of determining an optimal therapeutic window . Studies have also indicated threshold effects, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

3’-Methoxydaidzein is involved in several metabolic pathways. It can be metabolized into various derivatives, including methoxylated and hydroxylated forms, which may exhibit different biological activities . The compound interacts with enzymes such as tyrosinase, which catalyzes its hydroxylation, enhancing its antioxidant properties . These metabolic transformations can influence the overall bioactivity and therapeutic potential of 3’-Methoxydaidzein.

Transport and Distribution

Within cells and tissues, 3’-Methoxydaidzein is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to serum albumin, which facilitates its distribution throughout the body . This binding also protects the compound from rapid degradation, allowing it to exert its effects over a prolonged period. The localization and accumulation of 3’-Methoxydaidzein in specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 3’-Methoxydaidzein is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The presence of 3’-Methoxydaidzein in the nucleus suggests it may directly interact with nuclear receptors and influence gene expression.

特性

IUPAC Name |

7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-15-6-9(2-5-13(15)18)12-8-21-14-7-10(17)3-4-11(14)16(12)19/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYAUELJBWQNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176328 | |

| Record name | 3'-Methoxydaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21913-98-4 | |

| Record name | 3′-Methoxydaidzein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21913-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Methoxydaidzein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021913984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Methoxydaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。